3-(6-Fluoro-1-benzothiophen-2-yl)propanoic acid
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Overview
Description
3-(6-Fluoro-1-benzothiophen-2-yl)propanoic acid is an organic compound with the molecular formula C₁₁H₉FO₂S and a molecular weight of 224.25 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated benzothiophene derivatives as starting materials, which are then subjected to various chemical reactions to introduce the propanoic acid group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for quality control in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(6-Fluoro-1-benzothiophen-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-fluorinated benzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Fluoro-1-benzothiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Fluoro-1-benzothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-propionic acid: Another compound with a similar structure but different biological activities.
Benzothiophene derivatives: Various derivatives with different substituents on the benzothiophene ring.
Uniqueness
3-(6-Fluoro-1-benzothiophen-2-yl)propanoic acid is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to other benzothiophene derivatives.
Properties
Molecular Formula |
C11H9FO2S |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-(6-fluoro-1-benzothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C11H9FO2S/c12-8-2-1-7-5-9(3-4-11(13)14)15-10(7)6-8/h1-2,5-6H,3-4H2,(H,13,14) |
InChI Key |
AZHPPBYEYANGIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=C2)CCC(=O)O |
Origin of Product |
United States |
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